3-Iodo-6-methylpyrazine-2-carbonitrile
Description
3-Iodo-6-methylpyrazine-2-carbonitrile is a halogenated pyrazine derivative featuring an iodine atom at position 3, a methyl group at position 6, and a nitrile group at position 2. Pyrazine-based carbonitriles are critical intermediates in medicinal chemistry and materials science due to their electronic properties and versatility in cross-coupling reactions. The iodine substituent enhances reactivity in Suzuki-Miyaura or Ullmann-type couplings, while the methyl group contributes to steric and lipophilic effects .
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
3-iodo-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |
InChI Key |
ZJGCBEOYGWXUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylpyrazine-2-carbonitrile typically involves the iodination of 6-methylpyrazine-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-6-methylpyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methylpyrazine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the iodine atom and the cyano group can influence its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the pyrazine-carbonitrile core but differ in substituents, leading to variations in physicochemical properties and applications:
Key Observations:
- Halogen vs. Alkyl/Amino Groups: The iodine in this compound increases molecular weight and polarizability compared to chlorine in 5-Chloro-6-methyl-2-pyrazinecarbonitrile .
- Positional Effects : Substitutents at position 3 (e.g., iodine, chlorine) directly influence electronic properties of the nitrile group at position 2, altering reactivity in nucleophilic substitutions .
Physicochemical and Spectroscopic Properties
Medicinal Chemistry
Pyrazine-carbonitriles are prevalent in drug discovery. For example:
- 5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2) is a key intermediate in kinase inhibitor synthesis, leveraging its electron-withdrawing groups for target binding .
- 3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile demonstrates antimicrobial activity, attributed to the cyclopropyl group’s conformational rigidity .
Material Science
Heavy halogens like iodine enhance charge-transfer properties in organic semiconductors. The methyl group in this compound may improve solubility in nonpolar solvents .
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